2-chloro-1-(3a-(methoxymethyl)octahydro-2H-isoindol-2-yl)propan-1-one
Overview
Description
2-chloro-1-(3a-(methoxymethyl)octahydro-2H-isoindol-2-yl)propan-1-one is a useful research compound. Its molecular formula is C13H22ClNO2 and its molecular weight is 259.77 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of 2-chloro-1-(3a-(methoxymethyl)octahydro-2H-isoindol-2-yl)propan-1-one is cysteine residues in proteins . This compound is a cysteine-reactive small-molecule fragment used for chemoproteomic and ligandability studies . It is designed to interact with both traditionally druggable proteins and “undruggable,” or difficult-to-target, proteins .
Mode of Action
This compound acts as an electrophilic scout fragment . It can be used alone in fragment-based covalent ligand discovery or incorporated into bifunctional tools such as electrophilic molecules for targeted protein degradation . The compound forms a covalent bond with the thiol group of cysteine residues in proteins, thereby modulating their function .
Biochemical Pathways
It is known that the compound can interact with a wide range of proteins, potentially influencing multiple pathways . The compound’s ability to degrade specific proteins could have downstream effects on various cellular processes, including signal transduction, gene expression, and metabolic pathways .
Result of Action
The molecular and cellular effects of this compound’s action depend on the specific proteins it targets. By forming covalent bonds with cysteine residues, the compound can modulate protein function, potentially leading to changes in cellular behavior . If the targeted proteins are involved in disease processes, this could result in therapeutic effects.
Properties
IUPAC Name |
1-[7a-(methoxymethyl)-3,3a,4,5,6,7-hexahydro-1H-isoindol-2-yl]-2-chloropropan-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22ClNO2/c1-10(14)12(16)15-7-11-5-3-4-6-13(11,8-15)9-17-2/h10-11H,3-9H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSOZRSVWMJGIHL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CC2CCCCC2(C1)COC)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.77 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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